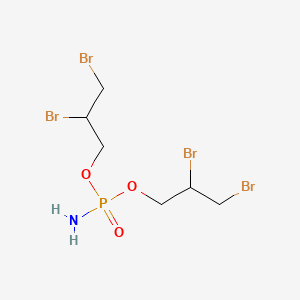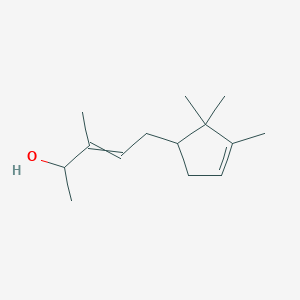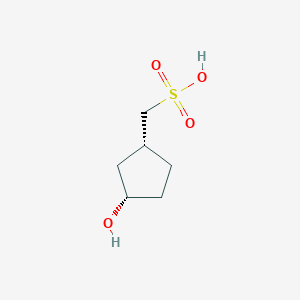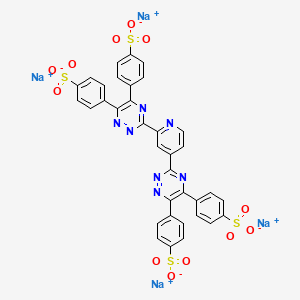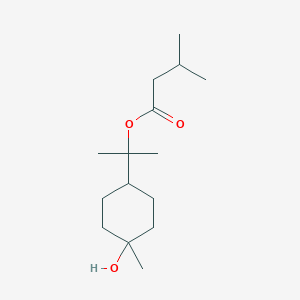
2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl 3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl 3-methylbutanoate is an organic compound with the molecular formula C15H28O3 It is a derivative of cyclohexane and is characterized by the presence of a hydroxy group and a methyl group on the cyclohexane ring, as well as a propan-2-yl ester group
Preparation Methods
The synthesis of 2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl 3-methylbutanoate can be achieved through several synthetic routes. One common method involves the esterification of 4-hydroxy-4-methylcyclohexanol with 3-methylbutanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial production of this compound may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically occurs under acidic conditions and results in the formation of the corresponding ketone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride for halogenation and amines for amination.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ester group produces an alcohol.
Scientific Research Applications
2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl 3-methylbutanoate has several scientific research applications, including:
Chemistry: It can be used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound’s hydroxy and ester groups make it a potential candidate for studying enzyme-catalyzed reactions and metabolic pathways. It can also be used as a model compound in biochemical research.
Medicine: Due to its structural similarity to certain bioactive molecules, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on biological systems and its potential as a drug candidate.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl 3-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid, which can then participate in further biochemical reactions.
The compound’s effects on biological systems are mediated by its ability to interact with enzymes, receptors, and other macromolecules. These interactions can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl 3-methylbutanoate can be compared with other similar compounds, such as:
4-hydroxy-4-methylcyclohexanol: This compound is a precursor in the synthesis of this compound and shares a similar cyclohexane structure with a hydroxy group.
3-methylbutanoic acid: This compound is another precursor used in the esterification reaction to produce the target compound. It has a similar carbon backbone but lacks the cyclohexane ring.
2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl acetate: This compound is structurally similar but has an acetate ester group instead of a 3-methylbutanoate group. It can be used to study the effects of different ester groups on the compound’s properties and reactivity.
Properties
Molecular Formula |
C15H28O3 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl 3-methylbutanoate |
InChI |
InChI=1S/C15H28O3/c1-11(2)10-13(16)18-14(3,4)12-6-8-15(5,17)9-7-12/h11-12,17H,6-10H2,1-5H3 |
InChI Key |
VPRNRSDSXPSPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC(C)(C)C1CCC(CC1)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


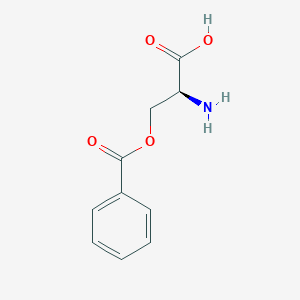
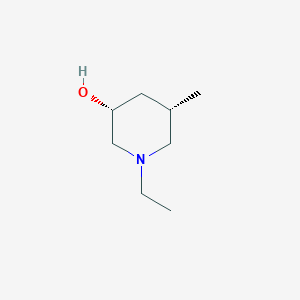
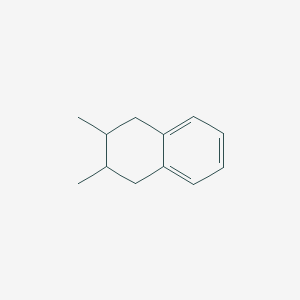
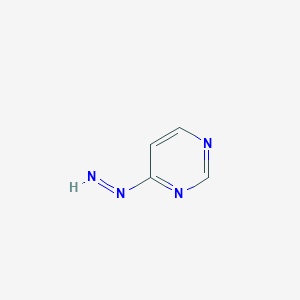

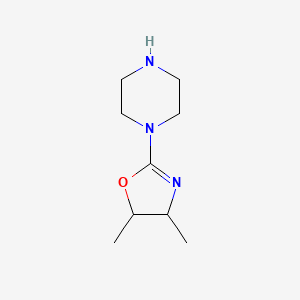
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)


![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
